molecular formula C11H22N2 B8495909 1-Methyl-4-cyclohexylpiperazine

1-Methyl-4-cyclohexylpiperazine

Cat. No. B8495909
M. Wt: 182.31 g/mol
InChI Key: GYPOLRIBHDXZAV-UHFFFAOYSA-N
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Patent
US08025863B2

Procedure details

A 100 mL flask was charged with 3.02 g of cyclohexanone, 3.19 g of 1-methylpiperazine, 25 mL of ethanol, 3 drops of concentrated sulfuric acid and a catalytic amount of Pd/C, typically 5 mol %. A balloon filled with hydrogen gas was attached. After stirring for 4 days the reaction mixture was filtered through Celite and concentrated to give 2.91 g of 1-methyl-4-cyclohexylpiperazine.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[H][H]>S(=O)(=O)(O)O.[Pd].C(O)C>[CH3:8][N:9]1[CH2:14][CH2:13][N:12]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
3.19 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 days the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CN1CCN(CC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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